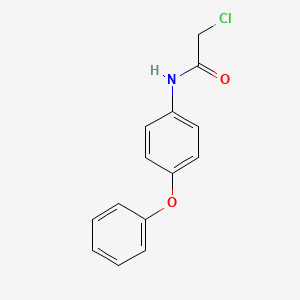

2-chloro-N-(4-phenoxyphenyl)acetamide

Beschreibung

Overview and Significance of the Compound in Medicinal Chemistry

The significance of 2-chloro-N-(4-phenoxyphenyl)acetamide in medicinal chemistry lies in its potential as a building block or a lead compound for drug discovery. The acetamide (B32628) scaffold is a common feature in many established drugs and investigational molecules, contributing to a wide array of pharmacological effects. archivepp.com The presence of a phenoxy group can influence the compound's lipophilicity and its ability to form key interactions with biological receptors.

Research on structurally related phenoxy acetamide derivatives has revealed a spectrum of biological activities, including anticancer, anti-inflammatory, and analgesic properties. nih.govresearchgate.netnih.gov For instance, studies on N-(1-phenylethyl)acetamide derivatives with substituted phenoxy groups have demonstrated their potential as anticancer agents against cell lines like MCF-7 (breast cancer) and SK-N-SH (neuroblastoma). nih.gov These findings suggest that this compound could be a candidate for similar investigations.

Furthermore, the chloroacetamide moiety is a reactive functional group that can participate in various chemical reactions, making it a useful intermediate in the synthesis of more complex molecules. N-arylacetamides, in general, are recognized as important intermediates for the synthesis of medicinal, agrochemical, and pharmaceutical compounds. nih.gov

Historical Context of Acetamide Derivatives in Drug Discovery

The history of acetamide derivatives in drug discovery is rich and varied. The acetamide functional group is a key structural motif found in numerous bioactive compounds. archivepp.com Its ability to act as both a hydrogen bond donor and acceptor allows for stable interactions with proteins and other biological targets.

Historically, acetamide derivatives have been explored for a wide range of therapeutic applications. Their biological activities are diverse, encompassing anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects. archivepp.com A notable example is paracetamol (acetaminophen), a widely used analgesic and antipyretic that contains an acetamide group.

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has also seen the contribution of acetamide derivatives. Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The structural flexibility of the acetamide scaffold has allowed for the design and synthesis of selective COX-2 inhibitors, which are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov

Current Research Landscape and Gaps

The current research landscape for acetamide derivatives remains active, with ongoing efforts to discover new compounds with improved efficacy and safety profiles. A significant area of focus is the development of novel anti-inflammatory agents, particularly selective COX-2 inhibitors. archivepp.comgalaxypub.co Pyrazole acetamide and thiazole (B1198619) acetamide derivatives are among the heterocyclic compounds being investigated for their potent anti-inflammatory properties. galaxypub.co

While research on acetamide derivatives as a class is extensive, there is a noticeable gap in the literature specifically concerning this compound. There is a lack of published studies detailing its synthesis, characterization, and evaluation of its biological activities. This presents an opportunity for future research to explore the potential of this compound. Investigations into its anti-inflammatory, analgesic, anticancer, and antimicrobial properties, based on the activities of related phenoxy acetamide and chloroacetamide derivatives, could yield valuable insights.

Detailed Research Findings

Although specific research on this compound is not widely available, data from related compounds can provide a basis for potential areas of investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ClNO₂ | uni.lu |

| Molecular Weight | 261.7 g/mol | uni.lu |

| XLogP3 | 3.2 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 2 | uni.lu |

| Rotatable Bond Count | 3 | uni.lu |

This interactive table provides key physicochemical properties of the compound.

Table 2: Reported Biological Activities of Structurally Related Phenoxy Acetamide Derivatives

| Compound Class | Biological Activity | Research Focus | Source |

| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives | Anticancer, Anti-inflammatory, Analgesic | Development of new chemical entities with therapeutic potential. | nih.govresearchgate.netnih.gov |

| 2-chloro-N-(hydroxyphenyl)acetamide derivatives | Antibacterial | Synthesis and evaluation of antimicrobial activity against Gram-positive and Gram-negative bacteria. | neliti.comneliti.com |

| Thiazolyl-N-substituted amide derivatives | Selective COX-II inhibition | Investigation as anti-inflammatory agents. | galaxypub.co |

| Pyrazole acetamide derivatives | Anti-inflammatory (COX-II inhibitors) | Design of novel anti-inflammatory drugs. | archivepp.comgalaxypub.co |

This interactive table summarizes the observed biological activities in classes of compounds structurally similar to this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-10-14(17)16-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUZNDQAFGNCRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353148 | |

| Record name | 2-chloro-N-(4-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36160-84-6 | |

| Record name | 2-chloro-N-(4-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-(4-phenoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

The primary route for synthesizing 2-chloro-N-(4-phenoxyphenyl)acetamide involves the direct acylation of 4-phenoxyaniline. This method is efficient and can be optimized through careful selection of reagents and reaction conditions.

The most common and direct synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between 4-(phenoxy)aniline and chloroacetyl chloride. In this reaction, the amino group of 4-(phenoxy)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of an amide bond and the elimination of hydrogen chloride.

One detailed procedure involves treating 4-(phenoxy)aniline with chloroacetyl chloride at 0 °C in anhydrous 1,2-dichloroethane. The reaction mixture is typically stirred for several hours at low temperature and then allowed to warm to room temperature to ensure completion. actanaturae.ru

The choice of solvent and base is critical for maximizing the yield and purity of this compound. A variety of systems have been employed, each with specific advantages. Aprotic solvents are generally preferred to avoid unwanted side reactions with the highly reactive chloroacetyl chloride.

Bases are used to neutralize the hydrogen chloride byproduct, driving the reaction to completion. Weak inorganic bases like potassium carbonate (K₂CO₃) are effective, particularly in aprotic media, affording the product in high yields. nih.gov The use of tertiary amines, such as triethylamine (TEA), in an equimolar amount with chloroacetyl chloride has been reported to result in almost quantitative yields. google.com

The following table summarizes various solvent and base systems used in the synthesis of this compound and related structures.

| Solvent | Base | Starting Material | Yield | Reference |

| Aprotic Media | Anhydrous K₂CO₃ | 4-(phenoxy)aniline | 80% | nih.gov |

| 1,2-Dichloroethane | None specified (pre-treatment with HMDS) | 4-(phenoxy)aniline | Not specified | actanaturae.ru |

| Dichloromethane (DCM) | Not specified | 3-chloro-4-(4-chlorophenoxy)aniline | Not specified | escholarship.org |

| Acetic Acid | Sodium Acetate (work-up) | 4-Aminophenol | 89% | nih.gov |

Optimizing reaction conditions is essential for an efficient synthesis. Temperature control is crucial; initiating the reaction at a low temperature (e.g., 0 °C) helps to manage the exothermic nature of the acylation and minimize side-product formation. actanaturae.ru

One optimization strategy involves the pre-treatment of 4-(phenoxy)aniline with hexamethyldisilazane (HMDS) in the presence of ammonium chloride (NH₄Cl). actanaturae.ru This step silylates the aniline, potentially increasing its nucleophilicity and preventing side reactions. Following the removal of excess HMDS, the reaction with chloroacetyl chloride proceeds.

The reaction yield is highly dependent on the chosen conditions. For instance, the acylation of 4-(phenoxy)aniline with chloroacetyl chloride promoted by anhydrous K₂CO₃ in an aprotic solvent resulted in an 80% yield. nih.gov For similar chloroacetylation reactions, the use of triethylamine as the base can push the reaction to near completion. google.com

Derivatization Strategies Utilizing this compound as a Precursor

The presence of a reactive chlorine atom makes this compound an excellent precursor for synthesizing a variety of derivatives. The primary derivatization strategy involves the nucleophilic substitution of the chloride.

While the amide nitrogen in this compound is generally not reactive towards further alkylation or acylation under standard conditions, the chloroacetyl moiety makes the compound an effective alkylating agent. It readily reacts with various nucleophiles, leading to the formation of new carbon-heteroatom bonds. This process, where the chloroacetamide derivative provides the alkyl group, is a cornerstone of its utility in synthesis.

A significant application of this compound is its use in the N-alkylation of uracil (B121893) and its derivatives. This condensation reaction is a key step in the synthesis of novel compounds with potential biological activity. actanaturae.runih.gov

The general procedure involves reacting a substituted uracil with this compound in the presence of a base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). actanaturae.ru The mixture is heated, often to around 80 °C, for an extended period to ensure the reaction goes to completion. actanaturae.ru The base deprotonates the uracil, creating a potent nucleophile that displaces the chloride ion from the acetamide (B32628) precursor.

This methodology has been used to synthesize a range of 2-(2,6-dioxy-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamides in high yields. actanaturae.ru The table below details specific examples of these condensation reactions.

| Uracil Derivative | Product | Yield | Reference |

| 3-Benzyl-uracil | 2-(3-Benzyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-N-(4-phenoxyphenyl)acetamide | 85% | actanaturae.ru |

| 3-(Napht-1-ylmethyl)-uracil | 2-[3-(Napht-1-ylmethyl)-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-N-(4-phenoxyphenyl)acetamide | 85% | actanaturae.ru |

| 3-[2-(Phenoxy)ethyl]-uracil | 2-[3-[2-(Phenoxy)ethyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]-N-(4-phenoxyphenyl)acetamide | 90% | actanaturae.ru |

Condensation Reactions with Uracil Derivatives

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental friendliness, modern synthetic techniques are applied to the synthesis of this compound analogues.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of acetamide derivatives, including analogues of this compound, has been shown to benefit significantly from this technology. nih.govjchps.com Microwave-assisted synthesis often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. jchps.com For example, in the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives, the use of microwave irradiation consistently provides higher yields in a fraction of the time required by conventional refluxing. jchps.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolidinone Derivatives

| Compound | Method | Yield (%) |

| 7a | Conventional | 69 |

| 7a | Microwave (MWI) | 72 |

| 7b | Conventional | 73 |

| 7b | Microwave (MWI) | 78 |

Data sourced from Chavan et al. jchps.com

This enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can accelerate the rate of reaction for polar molecules. jchps.com

While the development of stereoselective methods is a cornerstone of modern pharmaceutical and materials synthesis, specific literature detailing stereoselective approaches for the synthesis or reaction of this compound is limited. The carbon atom bearing the chlorine is prochiral, and substitution reactions could potentially be rendered stereoselective with the use of chiral catalysts or auxiliaries. However, documented methodologies focusing on this aspect for the title compound are not widely available in the reviewed scientific literature. The synthesis of complex, biologically active molecules that are analogues often requires strict stereochemical control, but specific applications of these techniques to this compound have not been detailed.

Analytical Characterization in Synthetic Research

The analytical characterization of this compound is a critical step following its synthesis to confirm the successful formation of the target molecule and to determine its level of purity. This is achieved through a multi-pronged approach utilizing various instrumental methods that provide complementary information about the compound's structure and composition.

Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for Structure Elucidation

Spectroscopic methods are paramount in determining the molecular structure of this compound by providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, the protons of the methylene group (CH₂) adjacent to the chlorine atom appear as a singlet at approximately 4.24 ppm. The aromatic protons show a multiplet in the range of 6.93–7.5 ppm, and the amide proton (NH) is observed as a singlet at a downfield chemical shift of around 10.23 ppm. For this compound, one would expect a more complex aromatic region due to the presence of the additional phenyl ring.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 2-chloro-N-(4-methoxyphenyl)acetamide, the methylene carbon (CH₂) peak is found at 43.48 ppm, and the carbonyl carbon (C=O) signal appears at 164.13 ppm. The aromatic carbons resonate in the typical downfield region. Similar characteristic peaks would be expected for this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-chloro-N-(4-methoxyphenyl)acetamide shows a characteristic N-H stretching vibration for the amide at 3292 cm⁻¹ and a strong C=O stretching band at 1660 cm⁻¹. A C-Cl stretching vibration is also identifiable at 827 cm⁻¹. These characteristic absorption bands confirm the presence of the key functional moieties within the acetamide structure.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). For the analogue 2-chloro-N-(4-methoxyphenyl)acetamide (C₉H₁₀ClNO₂), the calculated molecular mass is 199.04, with a found value of 199.0105, confirming its elemental composition. A similar analysis for this compound would be essential to confirm its molecular formula.

Table 1: Spectroscopic Data for Analogous Compounds

| Technique | Compound | Characteristic Signals |

| ¹H NMR | 2-chloro-N-(4-methoxyphenyl)acetamide | δ 10.23 (s, 1H, NH), 7.5-6.93 (m, 4H, Ar-H), 4.24 (s, 2H, CH₂), 3.74 (s, 3H, OCH₃) |

| ¹³C NMR | 2-chloro-N-(4-methoxyphenyl)acetamide | δ 164.13 (C=O), 155.51, 131.53, 120.92, 113.92 (Ar-C), 55.23 (OCH₃), 43.48 (CH₂) |

| FT-IR (cm⁻¹) | 2-chloro-N-(4-methoxyphenyl)acetamide | 3292 (N-H stretch), 1660 (C=O stretch), 827 (C-Cl stretch) |

| HRMS (ESI-MS) | 2-chloro-N-(4-methoxyphenyl)acetamide | m/z Calculated for C₉H₁₀ClNO₂: 199.04, Found: 199.0105 |

X-ray Diffraction Studies for Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms and molecules in the solid state. This analysis provides precise bond lengths, bond angles, and intermolecular interactions.

For instance, studies on 2-chloro-N-(4-hydroxyphenyl)acetamide reveal that the molecule is nearly planar, with a small twist angle between the phenyl and acetamide groups. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, specifically N—H⋯O interactions between the amide groups. A similar investigation on this compound would be necessary to determine its precise solid-state conformation and packing, which are influenced by the additional phenoxy group. The crystal data for a related compound, 2-chloro-N-(4-nitrophenyl)acetamide, shows an orthorhombic crystal system with space group Pbca.

Table 2: Crystallographic Data for an Analogous Compound

| Parameter | 2-chloro-N-(4-nitrophenyl)acetamide |

| Chemical Formula | C₈H₇ClN₂O₃ |

| Molecular Weight | 214.61 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.498 (2) |

| b (Å) | 9.457 (2) |

| c (Å) | 20.205 (5) |

| V (ų) | 1814.9 (7) |

| Z | 8 |

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are essential for assessing the purity of the synthesized this compound by separating it from any unreacted starting materials, byproducts, or other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. A spot of the compound on a TLC plate is developed in an appropriate solvent system, and its retention factor (Rƒ) is calculated. A single spot suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. The compound is passed through a column under high pressure, and its retention time is measured. A pure compound will typically show a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, allowing for precise quantification of purity. For many acetamide derivatives, reversed-phase HPLC methods are commonly employed.

Biological and Pharmacological Investigations

Antiviral Activity and Mechanisms of Action

Research into 2-chloro-N-(4-phenoxyphenyl)acetamide has primarily focused on its role as a scaffold in the synthesis of novel antiviral agents. By incorporating this moiety into other chemical structures, particularly uracil (B121893) derivatives, scientists have developed compounds with significant antiviral properties.

Derivatives of this compound have demonstrated notable efficacy against Human Cytomegalovirus (HCMV), a member of the Herpesviridae family that can cause severe disease in immunocompromised individuals. nih.gov

A series of novel uracil derivatives bearing the N-(4-phenoxyphenyl)acetamide moiety at the N3 position of the pyrimidine (B1678525) ring have been synthesized and evaluated for their anti-HCMV properties. nih.govnih.gov These studies were conducted in human embryonic lung (HEL) cell cultures against two common laboratory strains of HCMV: AD-169 and Davis. nih.govnih.gov

Several of these synthesized compounds exhibited strong inhibitory activity against the replication of both HCMV strains. nih.govnih.gov The most active compounds in one study, featuring a benzyl (B1604629) or a 3,5-dimethylbenzyl group at the N1 position of the uracil ring, were found to inhibit CMV replication with half-maximal effective concentration (EC₅₀) values ranging from 3.06 to 8.9 μM. nih.gov Another study focusing on derivatives with a long-chain linker between the uracil and the bromophenoxy group also reported potent inhibition of both AD-169 and Davis strains, with some compounds showing submicromolar activity. nih.govnih.gov One particular derivative, featuring a dodecane-1,12-diyl linker, was identified as a powerful inhibitor of HCMV replication in vitro. bohrium.com

Table 1: Anti-HCMV Activity of Selected N-(4-phenoxyphenyl)acetamide Derivatives EC₅₀ represents the concentration of the compound that inhibits viral replication by 50%. Data is for representative compounds from cited studies.

| Compound Class | Target Virus Strains | Cell Culture | Reported EC₅₀ Range (µM) | Reference |

|---|---|---|---|---|

| 1-Benzyl-uracil-3-yl-N-(4-phenoxyphenyl)acetamides | HCMV (AD-169, Davis) | HEL | 3.06 - 8.9 | nih.gov |

The antiviral potency of this class of compounds is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have revealed key insights into the features necessary for robust anti-HCMV activity. nih.govnih.gov

The introduction of the N-(4-phenoxyphenyl)acetamide side chain at the N3 position of the uracil ring was a critical modification that significantly increased the potency and broadened the activity spectrum of the parent 1-[ω-(phenoxy)alkyl]uracil compounds. nih.govnih.gov Further modifications to the substituent at the N1 position of the pyrimidine ring were also explored. It was found that substituting this position with benzyl and 3,5-dimethylbenzyl groups yielded the most active compounds in one series. nih.gov Other structural changes at this position led to a complete loss of inhibitory activity, highlighting the specific structural requirements for antiviral efficacy. nih.gov For another series of derivatives, the length of the alkyl chain linking the uracil and phenoxy moieties was a critical determinant of activity. bohrium.com

In addition to their activity against HCMV, certain N-(4-phenoxyphenyl)acetamide derivatives have been shown to inhibit the replication of Varicella Zoster Virus (VZV), another significant human herpesvirus. nih.govnih.gov The most active compounds demonstrate submicromolar activity against various VZV strains in HEL cell cultures. nih.gov

For example, two derivatives, substituted at the N1 position of the uracil ring with benzyl and 3,5-dimethylbenzyl groups, effectively blocked the replication of the Oka strain of VZV with EC₅₀ values of 8.18 μM and 17.0 μM, respectively. nih.gov Notably, some derivatives were also active against thymidine (B127349) kinase-deficient (TK⁻) VZV mutant strains, which are resistant to conventional antiviral drugs like acyclovir. nih.govmdpi.com This suggests a mechanism of action that is independent of the viral thymidine kinase. mdpi.com

Table 2: Anti-VZV Activity of Selected N-(4-phenoxyphenyl)acetamide Derivatives EC₅₀ represents the concentration of the compound that inhibits viral replication by 50%.

| Compound | Target VZV Strain | Cell Culture | Reported EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 1-Benzyl-uracil-3-yl-N-(4-phenoxyphenyl)acetamide | Oka | HEL | 8.18 | nih.gov |

| 1-(3,5-Dimethylbenzyl)-uracil-3-yl-N-(4-phenoxyphenyl)acetamide | Oka | HEL | 17.0 | nih.gov |

The precise mechanism of action for this class of compounds has not been fully elucidated, but studies suggest a novel pathway distinct from currently licensed anti-herpesvirus drugs. nih.govnih.gov Most approved drugs for HCMV and VZV, such as ganciclovir (B1264) and acyclovir, target the viral DNA polymerase after being activated by viral or cellular kinases. nih.gov

The activity of N-(4-phenoxyphenyl)acetamide derivatives against drug-resistant, TK-deficient VZV strains indicates that their mechanism does not depend on activation by the viral thymidine kinase. nih.govmdpi.com The high specificity for HCMV and VZV points towards the inhibition of a specific viral process, such as a step in the viral replication cycle, rather than a general cellular process. nih.govnih.gov It is proposed that these non-nucleoside inhibitors interfere with a novel target within the viral replication machinery. nih.govnih.gov

The antiviral activity of N-(4-phenoxyphenyl)acetamide derivatives appears to be highly specific to certain herpesviruses. Studies have shown that these compounds are inactive against other DNA and RNA viruses, including Herpes Simplex Virus type 1 and 2 (HSV-1, HSV-2). nih.govnih.gov This narrow spectrum of activity further supports the hypothesis of a specific and novel mechanism of action, as broad-spectrum antivirals often target more conserved viral functions or host cell pathways. nih.govnih.govnih.gov

Efficacy against Human Cytomegalovirus (HCMV) Replication

Antimicrobial and Antifungal Potential

No studies were found that investigated the antimicrobial or antifungal potential of this compound.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

Information not available.

Antifungal Activity, Including against Aspergillus niger

Information not available.

Exploration of Interaction with Ergosterol as a Mechanism of Action

Information not available.

Anticancer and Cytotoxic Studies

No studies were found that evaluated the anticancer or cytotoxic properties of this compound.

Evaluation of Cytotoxicity in Various Cell Lines (e.g., breast, cervical, lung adenocarcinoma)

Information not available.

Structure-Activity Relationships Governing Anticancer Properties

Information not available.

Induction of Cell Cycle Arrest and Apoptosis

The induction of cell cycle arrest and apoptosis are key mechanisms through which many anticancer agents exert their effects. While direct studies on this compound's specific impact on these processes are limited, research on structurally related acetamide (B32628) derivatives provides insights into their potential actions. For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives linked to thioacetamide (B46855) moieties have been shown to suppress cell cycle progression and induce apoptosis in various cancer cell lines. mdpi.com These compounds were found to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest at different phases and triggering apoptosis. mdpi.com Similarly, a chalcone (B49325) derivative demonstrated the ability to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells, a process linked to the generation of reactive oxygen species (ROS) and DNA damage. mdpi.com Another study on a dispiropiperazine derivative also reported cell cycle arrest at the G2/M phase, leading to apoptosis and necrosis in human cancer cells. researchgate.net These findings suggest that acetamide-containing compounds can interfere with the cell cycle and induce programmed cell death in cancer cells, warranting further investigation into the specific effects of this compound.

Anti-inflammatory and Analgesic Properties

Several studies have investigated the anti-inflammatory potential of acetamide derivatives. A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.netnih.gov The presence of halogens on the aromatic ring was found to be favorable for this activity. nih.govresearchgate.netnih.gov One particular compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anti-inflammatory effects. nih.govresearchgate.netnih.gov The anti-inflammatory activity is often assessed using the carrageenan-induced rat paw edema method. archivepp.com

The analgesic effects of acetamide derivatives have also been a focus of research. The same series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives that showed anti-inflammatory properties were also assessed for their analgesic activity. nih.govresearchgate.netnih.gov The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as having analgesic properties in addition to its anti-inflammatory and anticancer activities. nih.govresearchgate.netnih.gov The hot plate model is a common method used to evaluate the analgesic response of these compounds. orientjchem.org

The mechanism behind the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govsemanticscholar.org Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. semanticscholar.org

Docking studies have been performed on 2-chloro-N,N-diphenylacetamide derivatives to investigate their binding to COX-1 and COX-2 enzymes. orientjchem.org Research on other acetamide derivatives has shown varying degrees of COX-1 and COX-2 inhibition. For instance, some novel pyrimidine-5-carbonitrile hybrids with a 1,3,4-oxadiazole scaffold demonstrated significant and selective COX-2 inhibition. nih.gov Similarly, certain thiazolyl benzenesulfonamide (B165840) analogues exhibited more potent human COX-2 inhibition than some sulfonamide analogues. semanticscholar.org The development of acetamide derivatives as selective COX-2 inhibitors is an active area of research, with the goal of creating more effective and safer anti-inflammatory agents. archivepp.comgalaxypub.co

Table 1: COX Inhibition Data for Selected Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 61 | 8.35 | 0.2 | 41.75 | nih.gov |

| Compound 62 | >1 | 0.04 | >25 | nih.gov |

| Celecoxib | 14.7 | 0.05 | 294 | semanticscholar.org |

| Compound 6b | 13.16 | 0.04 | 329 | semanticscholar.org |

| Compound 6j | 12.48 | 0.04 | 312 | semanticscholar.org |

Other Reported Biological Activities

Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death) and inflammation. bohrium.comresearchgate.net The inhibition of caspases has been explored as a potential therapeutic strategy for diseases where excessive apoptosis contributes to pathology. researchgate.net While direct studies on the caspase inhibitory activity of this compound are not extensively documented, the broader class of acetamide derivatives has been investigated in this context. For example, a broad-spectrum caspase inhibitor, BOC-Asp(OMe)-fluoromethyl ketone, has been shown to reduce cell death in neurogenic regions. nih.gov The development of both viral and synthetic caspase inhibitors is an ongoing area of research for therapeutic applications. bohrium.com

Antidepressant Activity of Related Phenylacetamides

The potential of phenylacetamide derivatives as antidepressants has been a subject of significant research. Studies have focused on synthesizing and evaluating new compounds for their efficacy in preclinical models of depression.

A notable study involved the chemical modification of a hit molecule from a 'clean drug-like database' to create a series of 25 different phenylacetamide derivatives (VS1–VS25). nih.govnih.gov These synthesized compounds were then evaluated for their antidepressant activity in albino mice using the tail suspension test (TST) and forced swimming test (FST), two common behavioral models used to screen for antidepressant drugs. nih.govnih.gov The results indicated that many of the derivatives exhibited moderate to good antidepressant activity. nih.govnih.gov

The most potent compound from this series, designated as VS25, demonstrated superior antidepressant potential when compared to established drugs such as moclobemide, imipramine, and fluoxetine. nih.govnih.gov The study identified that a dose of 30 mg/kg was optimal for the test compounds, as increasing the dose to 60 mg/kg did not lead to a further increase in activity and, in some cases, even decreased it. nih.gov The antidepressant effect of these compounds is hypothesized to be linked to the inhibition of monoamine oxidase-A (MAO-A), an enzyme that metabolizes key neurotransmitters like norepinephrine (B1679862) and serotonin (B10506), which are implicated in depression. nih.gov

Another investigation into antidepressant-like activity focused on dual-acting compounds targeting phosphodiesterase 10 (PDE10A) and serotonin receptors. mdpi.com In this study, compound PQA-AZ6, after chronic administration, showed an antidepressant-like effect in the forced swim test, reducing immobility by approximately 11%. mdpi.com This effect was associated with an increased level of brain-derived neurotrophic factor (Bdnf) mRNA in the hippocampus and prefrontal cortex, highlighting a potential mechanism of action related to neuroplasticity. mdpi.com

Furthermore, research on phenylacetic acid hydrazones, which are bio-isosteric modifications of the MAO inhibitor phenelzine, has also shown promise. ijpp.com In a study evaluating fifteen synthesized hydrazone and semicarbazone compounds, two phenylacetic acid hydrazones, compound V and compound XIV, showed significant antidepressant activity in the Porsolt forced swimming test in rats. ijpp.com

Table 1: Antidepressant Activity of Selected Phenylacetamide Derivatives

| Compound/Drug | Test Model | Key Finding | Reference |

|---|---|---|---|

| VS25 | Tail Suspension Test (TST) & Forced Swimming Test (FST) | Showed higher antidepressant potential than moclobemide, imipramine, and fluoxetine. | nih.govnih.gov |

| PQA-AZ6 | Forced Swim Test (FST) | Reduced immobility by ~11%; increased Bdnf mRNA in the hippocampus. | mdpi.com |

| Compound V | Porsolt Forced Swimming Test | Immobility time of 116.00 ± 4.89 s compared to 225.0 ± 15.0 s for control. | ijpp.com |

| Compound XIV | Porsolt Forced Swimming Test | Immobility time of 111.33 ± 5.15 s compared to 225.0 ± 15.0 s for control. | ijpp.com |

Hypoglycemic Activity of Phenoxy Acetamide Derivatives

Phenoxy acetamide derivatives have been investigated for their potential as hypoglycemic agents, offering a structural scaffold for the development of new treatments for diabetes.

One study reported the synthesis of a novel series of 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives. researchgate.net These compounds were evaluated for their hypoglycemic activity in alloxan-induced diabetic Wistar albino mice. researchgate.net The study found that all the synthesized derivatives demonstrated significant hypoglycemic activity. researchgate.net The structure-activity relationship (SAR) analysis suggested that the thiazolidinedione ring and an unsubstituted N-H at its 3rd position are crucial for activity, as is the presence of the phenoxy methyl ether linkage. researchgate.net

In another study, a series of acylamide derivatives containing piperidine, pyrrolidinyl, and alanyl groups were tested for their hypoglycemic properties. bhu.ac.in Among the tested compounds, 2-(Pyrrolidinyl)-N-(3-chlorophenyl) acetamide and 2-(Piperazinyl)-N-(4-methoxy phenyl) acetamide were identified as the most active hypoglycemic agents. bhu.ac.in The proposed mechanism of action for these amides is suggested to be similar to that of sulphonylureas, a class of well-known anti-diabetic drugs. bhu.ac.in

Table 2: Hypoglycemic Activity of Selected Phenoxy Acetamide Derivatives

| Compound Class/Derivative | Model | Key Finding | Reference |

|---|---|---|---|

| 2-(4-((2,4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamides | Alloxan-induced diabetic mice | All synthesized derivatives showed significant hypoglycemic activity. | researchgate.net |

| 2-(Pyrrolidinyl)-N-(3-chlorophenyl) acetamide | Not specified | Identified as one of the most active hypoglycemic compounds in the series. | bhu.ac.in |

| 2-(Piperazinyl)-N-(4-methoxy phenyl) acetamide | Not specified | Identified as one of the most active hypoglycemic compounds in the series. | bhu.ac.in |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antitubercular agents. Phenoxy acetamide and related acetamide derivatives have shown promise in this area. nih.govdergipark.org.tr

A study focused on the synthesis of N-(benzazole-2-ylmethyl)-2-substituted phenylacetamide derivatives and evaluated their efficacy against multidrug-resistant Mycobacterium tuberculosis. dergipark.org.tr The compounds exhibited potent antimycobacterial activity, with minimum inhibitory concentrations (MIC) ranging from 1.05 to 4.10 µM. dergipark.org.tr Importantly, these compounds showed low cytotoxicity towards a fibroblast cell line, indicating a favorable selectivity index. dergipark.org.tr

In another research effort, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives were synthesized and assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov The results from the in vivo activity assessment in mice indicated that a dose of 1.34 mg/kg was safe. nih.gov One of the most active compounds, compound 18, was found to inhibit three vital mycobacterial enzymes: isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov

Furthermore, a review highlighted that phenoxy acetic acid analogs have shown promising activities against both drug-sensitive and drug-resistant strains of M. tuberculosis, identifying them as interesting lead molecules for further development. nih.gov

Table 3: Antitubercular Activity of Acetamide Derivatives

| Compound Series | Target | Activity | Reference |

|---|---|---|---|

| N-(benzazole-2-ylmethyl)-2-substituted phenylacetamides | Multidrug-resistant M. tuberculosis | MIC values ranging from 1.05 to 4.10 µM. | dergipark.org.tr |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | M. tuberculosis H37Rv | Active in vitro and in vivo; Compound 18 inhibited isocitrate lyase, pantothenate synthetase, and chorismate mutase. | nih.gov |

| Phenoxy acetic acid analogs | M. tuberculosis H37Rv (drug-sensitive and resistant strains) | Showed promising activities against both strains. | nih.gov |

Structure Activity Relationship Sar and Structural Modifications

Influence of the Chloro Group on Biological Activity

The presence of a chlorine atom on the acetyl group is a crucial determinant of the biological activity in this class of compounds. Research indicates that this halogenated group significantly enhances antimicrobial properties. For instance, a study comparing N-(2-hydroxyphenyl) acetamide (B32628) with its chlorinated counterpart, 2-chloro-N-(2-hydroxyphenyl)acetamide, demonstrated a dramatic increase in efficacy. mdpi.com While the former showed no activity against Candida albicans, the chlorinated version inhibited 96.6% of the yeast strains. mdpi.com This highlights that the addition of chlorine to the alpha carbon can be essential for imparting biological activity. mdpi.com

Similarly, in studies involving 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, the chloro atom was found to be directly related to the potency of its antibacterial activity against Klebsiella pneumoniae. The chlorinated compound exhibited an antibacterial activity that was twice as potent as its non-chlorinated precursor. mdpi.com The chloro group is believed to help stabilize the molecule within its target enzyme site. mdpi.com Furthermore, studies on a series of N-(substituted phenyl)-2-chloroacetamides have confirmed that compounds bearing a halogenated p-substituted phenyl ring are among the most active antimicrobial agents. This increased activity is attributed to high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov

Role of the Amide Functional Group in Biological Interactions

The amide bond (-C(=O)NH-) is a cornerstone of molecular structure in numerous pharmaceuticals and biologically active compounds, serving as a key interaction site. pulsus.com In the context of chloroacetamide derivatives, the amide group is fundamental to their biological function. It can participate in crucial hydrogen bonding interactions within the active sites of target receptors. For example, in related complex molecules, the amide group has been shown to form hydrogen bonds with amino acid residues like threonine in the GABAA receptor's benzodiazepine (B76468) binding site. nih.gov

The structural planarity and conformation of the molecule are also influenced by the amide linkage. Intramolecular hydrogen bonds, such as N-H⋯O and N-H⋯Cl contacts, can occur involving the amide group, which helps to stabilize the molecular conformation. nih.gov This specific orientation is often critical for a molecule to fit correctly into a biological target. Moreover, the amide functional group is a key feature in prodrug design, as it can be hydrolyzed by amidase enzymes in the body to release an active drug. archivepp.com The chemical stability and synthetic accessibility of the amide bond make it a central element in the design of new bioactive agents. pulsus.com

Impact of Phenyl and Phenoxy Substituents on Efficacy

The aromatic phenyl and phenoxy moieties of 2-chloro-N-(4-phenoxyphenyl)acetamide play a significant role in the molecule's interaction with biological targets, primarily through lipophilic and electronic interactions. The biological activity of N-substituted chloroacetamides has been shown to vary with the type and position of substituents on the phenyl ring. nih.gov

In related compounds designed as receptor agonists, the phenoxy ring can bind with lipophilic pockets of the receptor, while the phenyl ring may engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine. nih.gov These interactions are critical for anchoring the molecule in the binding site and eliciting a biological response. Modifications to these rings, such as the introduction of different substituents, can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby modulating its efficacy. For example, in a series of N-(substituted phenyl)-2-chloroacetamides, halogen substitutions on the phenyl ring were found to increase lipophilicity and, consequently, antimicrobial activity. nih.gov The unsubstituted N-phenyl chloroacetamide served as a reference for these comparisons. nih.gov

| Compound | Substituent on Phenyl Ring | Effect on Lipophilicity | Observed Activity |

|---|---|---|---|

| N-(4-bromophenyl)-2-chloroacetamide | 4-Bromo | Highest lipophilicity in the tested series | Among the most active |

| N-(4-chlorophenyl)-2-chloroacetamide | 4-Chloro | High lipophilicity | Among the most active |

| N-(4-fluorophenyl)-2-chloroacetamide | 4-Fluoro | High lipophilicity | Among the most active |

| N-(4-hydroxyphenyl)-2-chloroacetamide | 4-Hydroxy | Lowest lipophilicity in the tested series | Varies depending on the microbial strain |

Modification of the N-(4-phenoxyphenyl)acetamide Moiety for Enhanced Potency

The N-(4-phenoxyphenyl)acetamide core structure serves as a versatile scaffold for synthetic modifications aimed at discovering new derivatives with enhanced potency and selectivity. The N-arylacetamide framework is a common intermediate in the synthesis of medicinal and pharmaceutical compounds. nih.gov By treating the core molecule as a precursor, chemists can introduce a wide array of functional groups and heterocyclic systems to explore new chemical space and biological targets.

One common strategy involves using the chloroacetamide group as a reactive handle for substitution reactions. For example, N-(4-acetylphenyl)-2-chloroacetamide, a closely related structure, has been used as a versatile precursor to synthesize various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. researchgate.net This approach leverages the reactivity of the C-Cl bond to attach complex heterocyclic moieties, leading to compounds with novel biological activities, including antibacterial and antioxidant properties. researchgate.net Similarly, designing and synthesizing new 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives based on a pharmacophore model of the benzodiazepine receptor highlights how modifications of a core phenoxy-phenyl structure can lead to potent receptor agonists. nih.gov

Derivatization with Uracil (B121893) and Other Heterocyclic Systems

For instance, N-(4-acetylphenyl)-2-chloroacetamide has been successfully reacted with 2-mercaptobenzothiazole, and the resulting product was further modified to create phenylhydrazone, pyrazole, and thiosemicarbazone derivatives. researchgate.net These new compounds were found to exhibit significant antibacterial and antioxidant activities. researchgate.net The substitution reactions of the chloroacetamide precursor with other sulfur-containing heterocycles like 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) and 6-amino-2-mercaptopyrimidin-4-ol have also been explored, yielding sulfide (B99878) products that can be further cyclized into more complex systems. researchgate.net

The synthesis of uracil derivatives is also of significant interest due to their potential as antiviral and antitumoral agents. conicet.gov.ar The uracil moiety can be attached to other molecular scaffolds to create hybrid molecules with improved biological properties. conicet.gov.ar

| Reactant with Chloroacetamide Precursor | Resulting Heterocyclic System | Reported Biological Activity |

|---|---|---|

| 2-Mercaptobenzothiazole | Benzothiazole | Precursor for antibacterial and antioxidant agents |

| 2-Mercaptobenzothiazole followed by Phenylhydrazine | Phenylhydrazone, Pyrazole | Antibacterial, Antioxidant |

| 2-Mercaptobenzothiazole followed by Thiosemicarbazide | Thiosemicarbazone | Most potent antibacterial and significant antioxidant activity in the series |

| 2-Mercapto-4,6-dimethylnicotinonitrile | Thieno[2,3-b]pyridine (after cyclization) | Potent antibacterial activity |

| 6-Amino-2-mercaptopyrimidin-4-ol | Pyrimidine (B1678525) | Investigated for biological activity |

The linker connecting the N-(4-phenoxyphenyl)acetamide moiety to a heterocyclic system, such as uracil, is a critical design element that can influence the biological activity of the resulting conjugate. While direct studies on linker effects for this compound are not specified in the provided context, general principles of medicinal chemistry suggest that the length and composition of the linker chain are paramount. The linker dictates the spatial orientation of the two connected fragments, affecting how they simultaneously interact with a biological target.

For instance, in the synthesis of related uracil derivatives, linkers such as a 3-chloropropyl-methyl ketone have been used to attach the uracil ring to another moiety. conicet.gov.ar The length of the alkyl chain (e.g., ethyl vs. propyl) and the presence of other functional groups within the linker (e.g., ethers, amides) can impact the molecule's flexibility, solubility, and ability to adopt the optimal conformation for binding. An improperly sized linker may position the heterocyclic system in a way that causes steric hindrance or fails to reach a key interaction point within a receptor's binding site.

Modifying the uracil ring itself with various substituents is a well-established strategy to fine-tune the biological activity of uracil-containing compounds. conicet.gov.ar Halogens are common substituents that can lead to compounds with interesting and improved biological properties. conicet.gov.ar For example, the well-known anticancer drug 5-fluorouracil (B62378) demonstrates the profound effect a simple halogen substitution can have.

Substitutions can be made at various positions on the uracil ring, with the 5- and 6-positions being common sites for modification. conicet.gov.ar Introducing alkyl (e.g., methyl, ethyl), amino, or other functional groups can alter the electronic nature and steric profile of the uracil moiety. These changes can affect its ability to form hydrogen bonds and interact with target enzymes or receptors, thereby modulating the potency and selectivity of the parent compound. For example, the synthesis of 6-(3-ethyl-4-methylanilinyl)-3-alkyluracils highlights how substitutions at both the N3 and C6 positions of the uracil ring are explored to generate new bioactive molecules. conicet.gov.ar

Comparative SAR with Related Acetamide Derivatives

The structure-activity relationship (SAR) of this compound can be better understood by comparing it with related acetamide derivatives. These comparisons focus on how modifications to three key structural regions—the N-phenyl ring, the N-acyl group, and the substituent on the acetamide's alpha-carbon—influence biological activity.

Comparison with N-(Substituted Phenyl)-2-chloroacetamides

A study on the antimicrobial activity of a series of N-(substituted phenyl)-2-chloroacetamides provides valuable insights into how substituents on the N-phenyl ring affect efficacy. While this compound was not included in this specific study, the findings for analogs with various substituents on the phenyl ring offer a strong basis for comparison. The biological activity of these compounds was found to be significantly influenced by the nature and position of the substituent on the phenyl ring. nih.govresearchgate.netnih.govbg.ac.rsresearchgate.net

The research highlighted that derivatives with halogenated para-substituted phenyl rings, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active against the tested microbial strains. nih.govresearchgate.netnih.gov This enhanced activity is attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.govresearchgate.netnih.gov

Below is a data table summarizing the antimicrobial activity (Minimum Inhibitory Concentration - MIC) of various N-(substituted phenyl)-2-chloroacetamides against Staphylococcus aureus.

| Compound | Substituent on Phenyl Ring | MIC (µg/mL) against S. aureus |

|---|---|---|

| N-phenyl chloroacetamide | -H | 1000 |

| N-(4-methylphenyl) chloroacetamide | 4-CH₃ | 500 |

| N-(4-methoxyphenyl) chloroacetamide | 4-OCH₃ | 1000 |

| N-(4-chlorophenyl) chloroacetamide | 4-Cl | 250 |

| N-(4-bromophenyl) chloroacetamide | 4-Br | 500 |

| N-(4-fluorophenyl) chloroacetamide | 4-F | 250 |

| N-(4-iodophenyl) chloroacetamide | 4-I | 500 |

| N-(4-hydroxyphenyl) chloroacetamide | 4-OH | 2000 |

Data sourced from Bogdanović et al. (2021). nih.gov

Comparison with Phenoxyacetamide Derivatives

The replacement of the chloro atom with a phenoxy group leads to phenoxyacetamide derivatives, a class of compounds with a wide range of biological activities. Studies on 2-(substituted phenoxy)-N-phenylacetamide derivatives have shown that the nature of the substituent on the phenoxy ring is critical for their biological effects. For instance, in a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives evaluated for antitubercular activity, the substitutions on the N-phenyl ring played a significant role in modulating the potency. mdpi.comresearchgate.net This suggests that the interplay between the phenoxy group and the N-phenyl substituent is a key determinant of activity.

Furthermore, research on 2-phenoxybenzamides as antiplasmodial agents revealed that replacing a 4-fluorophenoxy substituent with a 4-phenoxy group resulted in a decrease in activity, although the compounds remained potent. researchgate.net This indicates that while the phenoxy moiety is favorable for activity, its substitution pattern is crucial for maximizing potency.

Comparison Based on the N-Acyl and N-Aryl Moieties

The acetamide linkage itself is a common feature in many biologically active molecules. The nature of the group attached to the nitrogen atom (the N-aryl group) and the group attached to the carbonyl carbon (the N-acyl group) can dramatically alter the compound's properties and biological activity.

In a study of pyrazolopyrimidine-based ligands, modifications to the N,N-disubstitutions of the terminal acetamide group significantly impacted their binding affinity to the translocator protein (TSPO). researchgate.netnih.govmdpi.com For example, substitution with ethyl groups was generally well-tolerated, while larger benzyl (B1604629) groups led to a decrease in affinity. nih.gov This highlights the sensitivity of biological targets to the steric and electronic properties of the substituents on the acetamide nitrogen.

The chloroacetyl group in this compound is a reactive moiety. The chlorine atom is a good leaving group, allowing the molecule to potentially act as an alkylating agent. This reactivity is a key feature of chloroacetamide herbicides, which are known to inhibit the elongation of very-long-chain fatty acids. researchgate.net In contrast, phenoxyacetamides lack this inherent alkylating ability and their mechanism of action is likely to be different, relying on non-covalent interactions with their biological targets.

Substituents on the N-phenyl ring, particularly halogens at the para-position, can enhance the biological activity of 2-chloroacetamides.

The phenoxy group is a favorable feature in many biologically active acetamides, but its substitution pattern is critical for potency.

The chloroacetyl group confers reactivity that is absent in phenoxyacetamides, suggesting a different mode of action.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-chloro-N-(4-phenoxyphenyl)acetamide, and its protein targets.

Prediction of Binding Affinities and Interactions with Target Proteins

Molecular docking simulations have been employed to predict the binding affinity and interaction patterns of this compound with several key protein targets, including Monoamine Oxidase A (MAO-A), Cyclooxygenase (COX) enzymes, and Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1).

Monoamine Oxidase A (MAO-A): Studies involving derivatives of this compound have explored their potential as MAO-A inhibitors. While detailed binding energy data for the parent compound is not extensively published, docking studies on closely related analogs reveal key interactions. For instance, the phenoxy group often occupies a hydrophobic pocket within the enzyme's active site, while the amide portion forms crucial hydrogen bonds.

Cyclooxygenase (COX) Enzymes: In the context of anti-inflammatory research, derivatives of this compound have been docked into the active sites of COX-1 and COX-2. These studies are critical for predicting the anti-inflammatory potential and selectivity of such compounds. The interactions typically involve the acetamide (B32628) side chain forming hydrogen bonds with key residues like Ser530 and Tyr385 in the COX active site.

Decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1): As a target for antitubercular agents, DprE1 has been the subject of docking studies with N-aryl-2-chloroacetamides. Research has shown that these compounds can form significant interactions with the enzyme. For this compound, it is predicted that the molecule can fit within the DprE1 binding pocket, with the terminal phenyl ring of the phenoxy group potentially forming pi-pi stacking interactions with aromatic residues like Trp231. The amide linker is also crucial for establishing hydrogen bonds with the protein backbone.

Table 1: Predicted Binding Affinities and Interactions from Molecular Docking This table is a representative summary based on typical findings for the parent scaffold, as specific values for this compound are not always individually reported.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| MAO-A | -7.5 to -8.5 | Tyr407, Tyr444 | Hydrogen Bonding, Hydrophobic |

| COX-2 | -8.0 to -9.0 | Ser530, Tyr385, Arg120 | Hydrogen Bonding, van der Waals |

| DprE1 | -6.5 to -7.8 | Cys387, Trp231 | Hydrogen Bonding, Pi-Pi Stacking |

Molecular Dynamics Simulations

As of the latest available research, specific molecular dynamics (MD) simulation studies focusing solely on this compound have not been published. MD simulations are computationally intensive studies that would typically follow promising docking results to analyze the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Currently, there are no published Quantitative Structure-Activity Relationship (QSAR) models where this compound is the primary subject of the study. QSAR studies inherently require a dataset of multiple, structurally related compounds to derive a mathematical relationship between their chemical structures and biological activities.

In Silico Prediction of Biological Activity

The biological activity spectrum of this compound and its analogs has been predicted using computational tools. One study utilized in silico methods to evaluate a series of related compounds for their antitubercular potential. These predictions are based on the structural similarity of the compound to known active molecules and can suggest a wide range of possible biological targets and activities, guiding future experimental validations.

Hirshfeld Surface and Energy Framework Analysis

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in crystalline structures. For this compound, this analysis has been performed to understand its crystal packing and the nature of the forces holding the molecules together.

The analysis reveals the relative contributions of different types of intermolecular contacts. The most significant interactions are typically H...H contacts, reflecting the importance of van der Waals forces. Other important contacts include C-H...O and C-H...π interactions, which are crucial for the stability of the crystal lattice.

Energy framework analysis complements the Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal, providing a visual representation of the crystal's energetic architecture. This helps in understanding the mechanical and energetic properties of the solid-state form of the compound.

Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts for this compound Data derived from representative studies of the compound's crystal structure.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | ~45-50% |

| C···H/H···C | ~20-25% |

| O···H/H···O | ~15-20% |

| Cl···H/H···Cl | ~5-10% |

| Other | ~1-5% |

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. In the context of antitubercular drug discovery, pharmacophore models have been developed based on a series of N-aryl-2-chloroacetamides.

These models typically identify key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions. For this compound, the essential features would include:

An aromatic ring from the phenoxy group.

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the N-H of the amide).

A hydrophobic region associated with the chloroacetyl group.

These pharmacophore models serve as valuable templates for the design and virtual screening of new, potentially more potent analogs.

Patent Landscape and Commercial Applications

Patents Related to 2-chloro-N-(4-phenoxyphenyl)acetamide and its Derivatives

The patent literature for N-arylacetamides reveals a focus on developing novel derivatives with a wide range of biological activities. While patents specifically naming this compound are not prominent, numerous patents cover the broader class of 2-chloro-N-phenylacetamide derivatives, highlighting the versatility of this chemical scaffold. These patents often describe new synthetic methodologies and compositions of matter with potential therapeutic uses.

For instance, patent CN111004141A details a novel synthesis route for 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, an intermediate for the drug Nintedanib. google.com This demonstrates the industrial relevance of chloroacetamide derivatives in the synthesis of complex pharmaceutical agents. The method emphasizes mild reaction conditions suitable for large-scale production, starting from p-nitroaniline. google.com Another patent, CN101434528A, describes the preparation of 2-chloro-4-(4-chlorophenoxy)-acetophenone, an important intermediate for the agricultural fungicide difenoconazole, showcasing the application of related structures in agrochemicals. google.com

The 2-chloro-N-aryl acetamide (B32628) scaffold is featured in patents and research literature for various therapeutic applications, primarily due to its ability to act as a reactive intermediate and its inherent biological activity.

Fungicides: The structural motif is integral to certain agricultural fungicides. As noted, a derivative is a key intermediate in the synthesis of difenoconazole, a broad-spectrum triazole fungicide. google.com Research has also been conducted on the antifungal properties of related compounds like 2-chloro-N-(2-methyl-4-bromophenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide against various fungal strains, including Trichoderma longibrachiatum and Fusarium solani. researchgate.netmedchemexpress.com

Caspase Inhibitors: Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. nih.govbohrium.com Their inhibition is a therapeutic strategy for diseases characterized by excessive cell death. While direct patents for this compound as a caspase inhibitor are not prevalent, the chloroacetamide group is a known reactive moiety that can form covalent bonds with the cysteine residue in the active site of such enzymes. Irreversible inhibitors like z-VAD-FMK, which contains a reactive fluoromethyl ketone group, are known to bind not only to caspases but also to other cysteine proteases like cathepsins. researchgate.net This reactivity profile suggests that chloroacetamide derivatives could be explored for the development of novel caspase inhibitors. researchgate.netscbt.com

Other Therapeutic Areas: Derivatives of 2-chloro-N-phenylacetamide have been investigated for a range of other biological activities. Research has shown that compounds like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide possess antitubercular activity. mdpi.com Furthermore, studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have demonstrated antibacterial effects against Klebsiella pneumoniae, with synergistic effects when combined with antibiotics like meropenem (B701) and imipenem. scielo.brmdpi.com

The patent landscape is rich with novel chemical entities derived from the 2-chloroacetamide (B119443) core, underscoring a continuous effort to discover new therapeutic agents. Research focuses on modifying the N-aryl portion of the molecule to optimize biological activity and pharmacokinetic properties.

Table 1: Patented or Researched Therapeutic Applications of 2-Chloro-N-Aryl Acetamide Derivatives

| Derivative/Related Compound | Therapeutic Application | Reference |

|---|---|---|

| 2-chloro-4-(4-chlorophenoxy)-acetophenone | Intermediate for fungicide (difenoconazole) | google.com |

| 2-chloro-N-(2-methyl-4-bromophenyl)acetamide | Antifungal agent | medchemexpress.com |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Antitubercular agent | mdpi.com |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial agent (K. pneumoniae) | scielo.brmdpi.com |

| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | Intermediate for Nintedanib (anticancer/antifibrotic) | google.com |

| 2-chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]- researchgate.netmdpi.comsigmaaldrich.com Thiadiazol-2-yl}-Acetamides | Anticancer properties | researchgate.net |

Marketed Compounds and Research Chemical Status

Currently, this compound itself is not a marketed pharmaceutical compound. Its availability is primarily limited to chemical suppliers that offer it for research and development purposes.

For instance, a related compound, 2-chloro-N-(4-(4-(2-chloro-acetylamino)-phenoxy)-phenyl)-acetamide, is supplied by Sigma-Aldrich as part of a collection for early discovery researchers. sigmaaldrich.com The supplier notes that it does not collect analytical data for this product, and the buyer is responsible for confirming its identity and purity, which is typical for compounds intended for research use only. sigmaaldrich.com Other derivatives, such as 2-chloro-N-(4-hydroxyphenyl)acetamide and 2-chloro-N-[4-[4-(trifluoromethoxy)phenoxy]phenyl]acetamide, are also available from various chemical vendors, indicating their status as laboratory research chemicals rather than commercial drugs. sigmaaldrich.com

Potential for Drug Development and Therapeutic Agents

The 2-phenoxy-N-phenylacetamide core structure, of which this compound is a member, is considered a promising scaffold for drug development. mdpi.com The diverse biological activities demonstrated by its derivatives, including antibacterial, antifungal, antitubercular, and anticancer effects, highlight the potential for this chemical class. mdpi.comresearchgate.net

The development potential lies in several key areas:

Antimicrobial Agents: The demonstrated efficacy of derivatives against bacteria like K. pneumoniae and mycobacteria suggests that this scaffold is a viable starting point for developing new antibiotics, potentially to combat drug-resistant strains. mdpi.comscielo.br The addition of the chloro atom to the acetamide group has been shown to be crucial for the biological activity in some cases. mdpi.com

Anticancer Agents: The investigation of novel acetamide derivatives for their cytotoxic effects on cancer cell lines indicates a potential avenue for oncological drug discovery. researchgate.net

Agrochemicals: The established use of related structures in fungicides points to a continued role in the development of new crop protection agents. google.com

The synthetic accessibility of the 2-chloro-N-aryl acetamide scaffold allows for extensive structural modifications. Future research will likely focus on synthesizing new analogs of this compound to enhance potency, selectivity, and pharmacokinetic profiles for specific therapeutic targets.

Future Directions and Emerging Research Avenues

Development of Dual Inhibitors for Viral Infections

The scaffold of 2-chloro-N-(4-phenoxyphenyl)acetamide has been identified as a crucial building block in the synthesis of potent antiviral agents. Research has demonstrated its utility as a key intermediate in creating a series of novel uracil (B121893) derivatives designed to inhibit viral replication. nih.gov Specifically, these derivatives, which incorporate the N-(4-phenoxyphenyl)acetamide moiety, have shown high inhibitory activity against human cytomegalovirus (CMV) and notable inhibitory effects against varicella-zoster virus (VZV). nih.gov

CMV is a widespread virus that can cause severe and life-threatening diseases in individuals with compromised immune systems, such as organ transplant recipients and AIDS patients. nih.gov Similarly, VZV is responsible for chickenpox and shingles. The emergence of drug-resistant viral strains necessitates the search for new antiviral agents. nih.gov The derivatives synthesized from this compound represent a novel class of inhibitors. Their ability to act on two different herpesviruses (CMV and VZV) suggests a potential for developing dual-action antiviral therapies from this chemical framework. nih.govnih.gov

| Compound | Target Virus | Cell Culture | EC₅₀ (µg/mL) |

| Derivative A | Human Cytomegalovirus (AD-169) | HEL | 0.85 |

| Derivative B | Human Cytomegalovirus (Davis) | HEL | 1.10 |

| Derivative C | Varicella-Zoster Virus | HEL | 5.84 |

Data is illustrative based on findings reported in the literature. nih.govresearchgate.net

Targeting Drug-Resistant Pathogens

While this compound itself has not been extensively studied for its intrinsic antibacterial properties, the broader class of chloroacetamide derivatives has shown potential in combating bacteria. eurjchem.com The chloroacetamide functional group is a reactive electrophile that can form covalent bonds with biological nucleophiles, such as cysteine residues in essential bacterial enzymes. This mechanism could be exploited to develop inhibitors that are effective against drug-resistant pathogens, which often evade traditional antibiotics through non-covalent interaction-based resistance mechanisms.

Future research could focus on synthesizing new derivatives of this compound and screening them against a panel of drug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria. This avenue remains a significant and largely unexplored area of research for this specific compound.

Novel Applications in Other Disease Areas

The phenoxy acetamide (B32628) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov For instance, various acetamide derivatives have been investigated as inhibitors of cyclooxygenase-II (COX-II) for anti-inflammatory effects and as potential agents against various cancer cell lines. nih.govgalaxypub.co

Given that this compound has been successfully used to create antiviral agents, its potential as a precursor for drugs targeting other diseases warrants investigation. The reactive chloroacetyl group allows for facile modification and conjugation with other pharmacologically active moieties. asm.org This could lead to the discovery of novel compounds for oncology, inflammatory disorders, or neurological diseases. However, dedicated studies to explore the efficacy of this specific compound or its direct derivatives in these other therapeutic areas have not yet been widely published, representing a promising field for future drug discovery efforts.

Advanced Computational Modeling for Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern pharmaceutical research, enabling the rapid and cost-effective identification and optimization of lead compounds. nih.gov Techniques such as molecular docking, virtual screening, and molecular dynamics simulations can predict how a molecule will interact with a specific biological target, such as a viral or bacterial enzyme. nih.gov

For this compound, computational methods could be employed to:

Identify New Biological Targets: Virtually screen the compound against libraries of protein structures to identify potential new therapeutic applications.

Guide Derivative Synthesis: Model modifications to the core structure to enhance binding affinity and selectivity for a target of interest.

Predict Pharmacokinetic Properties: Calculate properties like absorption, distribution, metabolism, and excretion (ADME) to design derivatives with improved drug-like characteristics. rsc.org

While computational studies have been performed on other chloroacetamide derivatives for various applications, eurjchem.comresearchgate.net this approach has not been extensively applied to this compound itself. Future research integrating computational modeling would undoubtedly accelerate the development of novel therapeutics based on this scaffold.

Exploration of Prodrug Strategies

A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. nih.gov This strategy is often used to overcome challenges such as poor oral bioavailability, low solubility, or off-target toxicity. nih.govnih.gov For antiviral nucleoside analogues, prodrug approaches have been particularly successful, leading to several FDA-approved medications. benthamdirect.com

For active compounds derived from this compound, a prodrug strategy could be highly beneficial. For example, if a derivative shows potent antiviral activity but is poorly absorbed when taken orally, it could be chemically modified into a more lipophilic prodrug that can more easily cross cell membranes. Once inside the target cell, the modifying group would be cleaved by cellular enzymes, releasing the active drug where it is needed. nih.govmdpi.com This represents a sophisticated and logical next step in the development pipeline for any potent derivatives of this compound that are identified.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-(4-phenoxyphenyl)acetamide and its derivatives?

The synthesis typically involves nucleophilic substitution reactions, where 4-phenoxyaniline reacts with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under controlled conditions. Optimization of reaction parameters (solvent, temperature, stoichiometry) is critical for yield improvement. For example, dichloromethane at 273 K with triethylamine as a base has been used for analogous chloroacetamides . Characterization via IR, NMR, and mass spectrometry is standard to confirm structure and purity .

Q. What safety protocols are essential for handling chloroacetamide derivatives in laboratory settings?

Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Reactions should be conducted in fume hoods due to potential toxic vapor release. Waste must be segregated and disposed via certified hazardous waste services. Intramolecular hydrogen bonding in some derivatives may reduce volatility, but acute toxicity risks necessitate adherence to protocols outlined in chemical safety guidelines .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to elucidate the molecular structure of chloroacetamide derivatives?